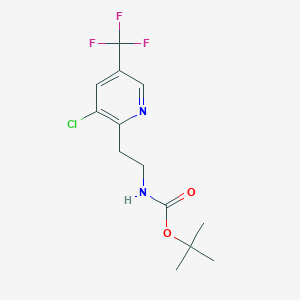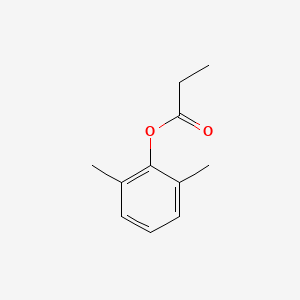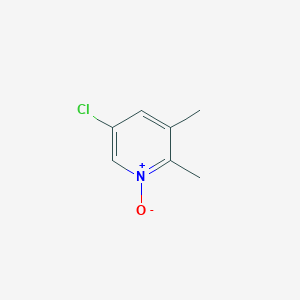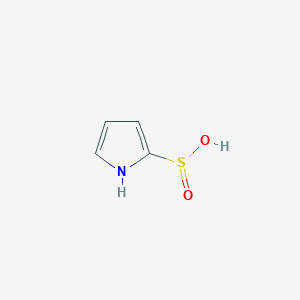
1H-pyrrole-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-sulfinic acid is an organic compound with the molecular formula C4H5NO2S It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of pyrrole with sulfur dioxide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and practical method for producing the compound .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include additional purification steps, such as crystallization or chromatography, to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2-sulfinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The sulfinic acid group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted pyrrole derivatives .
Scientific Research Applications
1H-Pyrrole-2-sulfinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-pyrrole-2-sulfinic acid exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
- Pyrrole-2-carboxylic acid
- Pyrrole-2-sulfonic acid
- Pyrrole-2-thiol
Comparison: 1H-Pyrrole-2-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity compared to other pyrrole derivatives. For instance, while pyrrole-2-carboxylic acid primarily undergoes carboxylation reactions, this compound is more versatile, participating in oxidation, reduction, and substitution reactions .
Properties
Molecular Formula |
C4H5NO2S |
|---|---|
Molecular Weight |
131.16 g/mol |
IUPAC Name |
1H-pyrrole-2-sulfinic acid |
InChI |
InChI=1S/C4H5NO2S/c6-8(7)4-2-1-3-5-4/h1-3,5H,(H,6,7) |
InChI Key |
OYKBMFGEJSEQPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


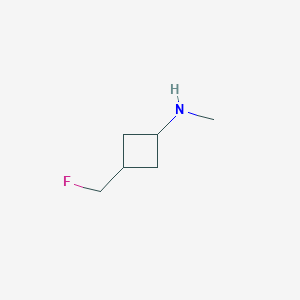
![3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12974602.png)
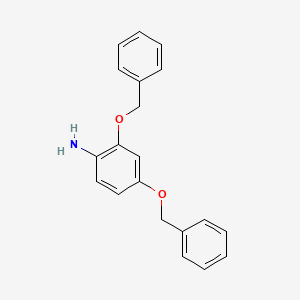
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)
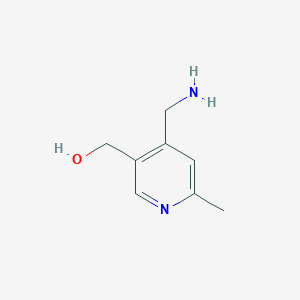
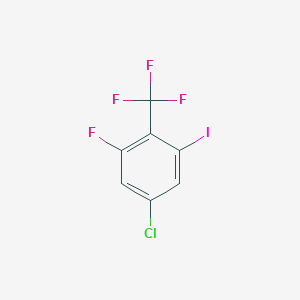
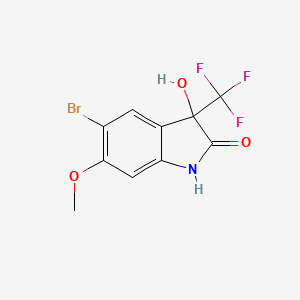
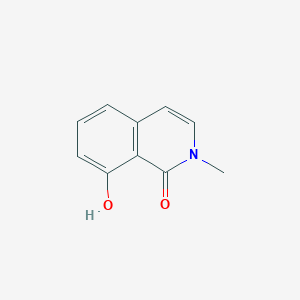

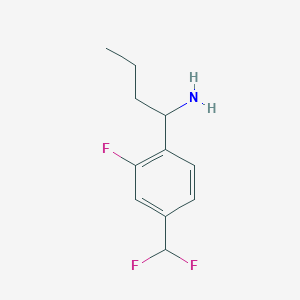
![2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)
